molecular formula C12H22O4S B12692213 Bis(2-methylpropyl) mercaptosuccinate CAS No. 65291-43-2

Bis(2-methylpropyl) mercaptosuccinate

Cat. No.: B12692213
CAS No.: 65291-43-2
M. Wt: 262.37 g/mol
InChI Key: UEOGGTWLWHHFID-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) mercaptosuccinate is an organic compound with the molecular formula C₁₂H₂₂O₄S It is a derivative of mercaptosuccinic acid, where two 2-methylpropyl groups are attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) mercaptosuccinate typically involves the esterification of mercaptosuccinic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) mercaptosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: Nucleophilic substitution reactions can replace the 2-methylpropyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted mercaptosuccinates.

Scientific Research Applications

Bis(2-methylpropyl) mercaptosuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) mercaptosuccinate involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptosuccinic acid: A precursor to bis(2-methylpropyl) mercaptosuccinate, known for its versatility in various applications.

    Dimercaptosuccinic acid: Another derivative of mercaptosuccinic acid, used in chelation therapy for heavy metal poisoning.

    Malathion: An organophosphate insecticide with a similar structural backbone.

Uniqueness

This compound stands out due to its specific ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.

Properties

CAS No.

65291-43-2

Molecular Formula

C12H22O4S

Molecular Weight

262.37 g/mol

IUPAC Name

bis(2-methylpropyl) 2-sulfanylbutanedioate

InChI

InChI=1S/C12H22O4S/c1-8(2)6-15-11(13)5-10(17)12(14)16-7-9(3)4/h8-10,17H,5-7H2,1-4H3

InChI Key

UEOGGTWLWHHFID-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S

Origin of Product

United States

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